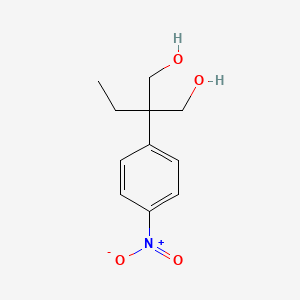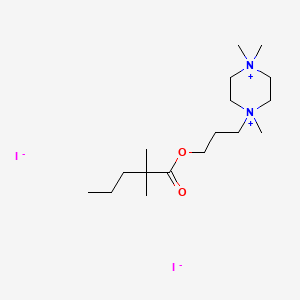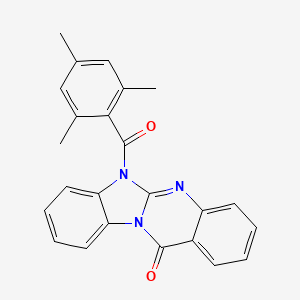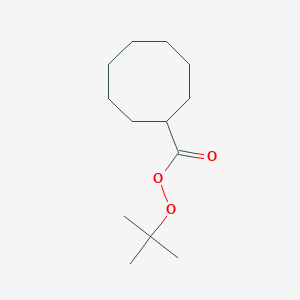
Tert-butyl cyclooctanecarboperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl cyclooctanecarboperoxoate is an organic peroxide compound known for its unique structure and reactivity It is characterized by the presence of a tert-butyl group attached to a cyclooctane ring, with a peroxoate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cyclooctanecarboperoxoate typically involves the reaction of cyclooctanecarboxylic acid with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include sulfuric acid and various metal catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl cyclooctanecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of various organic substrates.
Reduction: Under specific conditions, it can be reduced to form tert-butyl cyclooctanecarboxylate.
Substitution: The peroxoate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Reagents like halogens or nucleophiles are used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products include oxidized organic compounds, such as alcohols and ketones.
Reduction: The primary product is tert-butyl cyclooctanecarboxylate.
Substitution: The products vary depending on the substituent introduced, such as halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl cyclooctanecarboperoxoate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups.
Biology: The compound is studied for its potential use in biological assays and as a probe for oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its oxidative properties.
Industry: It is used in polymerization reactions and as an initiator in the production of various polymers.
Wirkmechanismus
The mechanism of action of tert-butyl cyclooctanecarboperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxoate bond. These free radicals can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl hydroperoxide: A simpler peroxide with similar oxidative properties.
Cyclooctanecarboxylic acid: The precursor used in the synthesis of tert-butyl cyclooctanecarboperoxoate.
Tert-butyl peroxybenzoate: Another organic peroxide with similar reactivity.
Uniqueness
This compound is unique due to its combination of a bulky tert-butyl group and a cyclooctane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound in specific synthetic and industrial applications where controlled reactivity is required .
Eigenschaften
CAS-Nummer |
25023-19-2 |
|---|---|
Molekularformel |
C13H24O3 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
tert-butyl cyclooctanecarboperoxoate |
InChI |
InChI=1S/C13H24O3/c1-13(2,3)16-15-12(14)11-9-7-5-4-6-8-10-11/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
NIBJOGQGLDDLQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC(=O)C1CCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


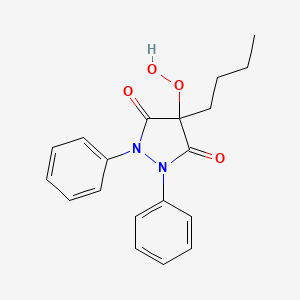

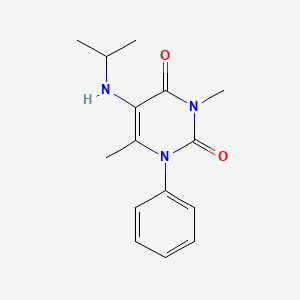
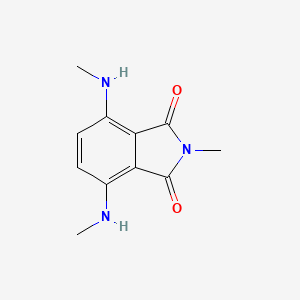
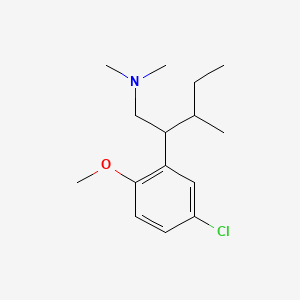
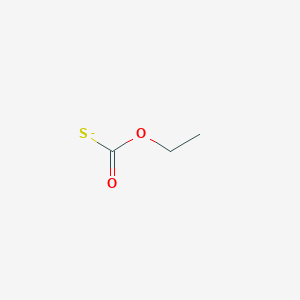
![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)
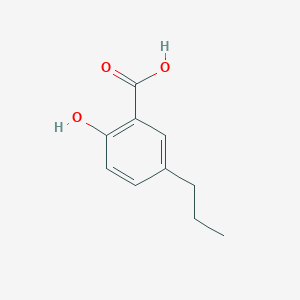
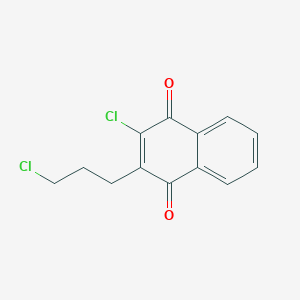

![3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid](/img/structure/B14687706.png)
